An In-depth Technical Guide to 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole: Physicochemical Properties and Characterization
An In-depth Technical Guide to 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole: Physicochemical Properties and Characterization
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast array of pharmacological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the triazole ring allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific, likely novel derivative, 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole , providing a comprehensive overview of its predicted physicochemical properties, a detailed methodology for its synthesis, and a robust framework for its analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related compounds.
Predicted Physicochemical Properties
The introduction of the cyclohexylsulfanyl group to the 1,2,4-triazole core is expected to significantly influence its physicochemical properties. The following table summarizes the predicted properties, which are crucial for anticipating the compound's behavior in various experimental and biological systems.
| Property | Predicted Value/Range | Rationale and Significance for Drug Development |
| Molecular Formula | C₈H₁₃N₃S | Essential for determining molecular weight and elemental composition. |
| Molecular Weight | 183.28 g/mol | Influences diffusion, solubility, and membrane permeability. |
| Melting Point | 120-150 °C | The introduction of the bulky, non-polar cyclohexyl group may disrupt crystal lattice packing compared to smaller alkyl substituents, while the triazole ring's capacity for hydrogen bonding will contribute to a relatively high melting point for a molecule of its size. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar triazole ring and hydrogen bonding capabilities. |
| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The non-polar cyclohexyl group will decrease aqueous solubility, while the polar triazole ring will ensure solubility in organic solvents. Solubility is a critical factor for formulation and bioavailability. |
| pKa | ~8-9 (for the triazole N-H) | The triazole ring is weakly acidic. The pKa will influence the ionization state at physiological pH, which in turn affects receptor binding, membrane transport, and solubility. |
| LogP (Octanol-Water Partition Coefficient) | 2.0 - 3.0 | The lipophilic cyclohexyl group will significantly increase the LogP compared to the parent 1H-1,2,4-triazole-3-thiol, suggesting moderate to good cell membrane permeability. |
Note: These values are estimations based on the properties of related 3-alkylthio-1,2,4-triazoles and general principles of physical organic chemistry. Experimental determination is required for confirmation.
Synthesis of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
The synthesis of the target compound is most logically achieved through a two-step process: first, the synthesis of the precursor 1H-1,2,4-triazole-3-thiol, followed by the S-alkylation with a suitable cyclohexyl electrophile.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole.
Experimental Protocol
Part 1: Synthesis of 1H-1,2,4-triazole-3-thiol (Precursor)
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Principle: This synthesis involves the cyclization of thiosemicarbazide with formic acid. The formic acid serves as a one-carbon source to form the triazole ring.
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Step-by-Step Methodology:
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In a 250 mL round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (0.1 mol).
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Slowly add an excess of formic acid (e.g., 5 equivalents).
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Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After cooling to room temperature, pour the reaction mixture into ice-cold water.
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The resulting precipitate is collected by vacuum filtration.
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Wash the solid with cold water until the filtrate is neutral.
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Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1H-1,2,4-triazole-3-thiol.
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Part 2: Synthesis of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole (Target Compound)
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Principle: This is a nucleophilic substitution reaction where the thiolate anion of 1H-1,2,4-triazole-3-thiol, formed by deprotonation with a base, attacks the electrophilic carbon of cyclohexyl bromide.[1]
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Step-by-Step Methodology:
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Dissolve 1H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol in a round-bottom flask.[1]
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Add a solution of sodium hydroxide (1.1 equivalents) in water or ethanol to the flask and stir for 30 minutes at room temperature to form the sodium thiolate salt.[1]
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To this solution, add cyclohexyl bromide (1.2 equivalents) dropwise.[1]
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Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash with water.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
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Characterization of 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound.
Diagram of the Characterization Workflow
Caption: Analytical workflow for structural elucidation.
Predicted Spectroscopic Data
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
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Predicted Characteristic Peaks:
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
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¹H NMR (in CDCl₃ or DMSO-d₆):
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~13-14 ppm (broad singlet, 1H): N-H proton of the triazole ring.
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~8.0-8.5 ppm (singlet, 1H): C-H proton of the triazole ring.
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~3.5-4.0 ppm (multiplet, 1H): Methine proton of the cyclohexyl group attached to the sulfur atom (-S-CH-).
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~1.2-2.2 ppm (multiplet, 10H): Methylene protons of the cyclohexyl ring.[5]
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¹³C NMR (in CDCl₃ or DMSO-d₆):
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~160-165 ppm: Carbon of the triazole ring attached to sulfur (C-S).
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~145-150 ppm: The other carbon of the triazole ring (C-H).
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~45-50 ppm: Methine carbon of the cyclohexyl group attached to sulfur (-S-CH-).
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~25-35 ppm: Methylene carbons of the cyclohexyl ring.[6]
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3. Mass Spectrometry (MS)
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Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
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Expected Observation:
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A molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of 183.28. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula (C₈H₁₃N₃S).
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4. Elemental Analysis
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Principle: This technique determines the percentage composition of elements (C, H, N, S) in a compound.
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Expected Composition for C₈H₁₃N₃S:
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C: 52.42%
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H: 7.15%
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N: 22.93%
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S: 17.50%
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Potential Applications and Future Directions
Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives, 3-(cyclohexylsulfanyl)-1H-1,2,4-triazole represents a promising scaffold for drug discovery.[1] The introduction of the lipophilic cyclohexyl group may enhance its interaction with hydrophobic pockets of biological targets. Potential areas of investigation include:
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Antifungal and Antibacterial Activity: Many antifungal drugs, such as fluconazole, are based on the triazole scaffold.
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Anticancer Activity: The 1,2,4-triazole ring is a key component of several anticancer agents.
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Anti-inflammatory and Analgesic Properties: Derivatives of 1,2,4-triazoles have shown potential in these therapeutic areas.
Future work should focus on the synthesis and experimental validation of the predicted physicochemical properties and spectroscopic data. Furthermore, screening for biological activity against a panel of relevant targets would be a crucial next step in elucidating the therapeutic potential of this novel compound.
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